N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid

説明

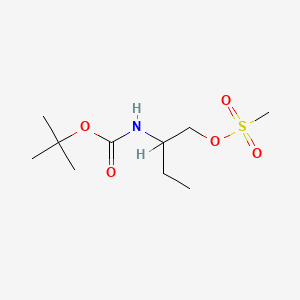

Chemical Identity: N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid (CAS 474645-98-2) is a chiral organic compound with the molecular formula C₁₀H₂₃NO₆S and a molecular weight of 285.36 g/mol . Its structure comprises three key functional groups:

- N-tert-Butoxycarbonyl (Boc): A protective group for amines, widely used in peptide synthesis to prevent unwanted side reactions.

- (R)-2-Aminobutan-1-ol: A chiral amino alcohol moiety, which contributes to stereochemical specificity in synthetic applications.

- Methanesulfonic Acid (MSA): A sulfonic acid group enhancing solubility and acting as a counterion or catalyst in certain reactions.

Applications:

Primarily employed as an intermediate in synthesizing CAS 846056-87-9 (specific details undisclosed due to proprietary constraints) . Its Boc-protected amine and sulfonic acid groups make it valuable in pharmaceutical and fine chemical synthesis.

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5S/c1-6-8(7-15-17(5,13)14)11-9(12)16-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZHEULQLNAULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

化学反応解析

反応の種類

N-tert-ブトキシカルボニル ®-2-アミノブタン-1-オール メタンスルホン酸は、次のようなさまざまな化学反応を起こすことができます。

脱保護: Boc基は、トリフルオロ酢酸や塩酸などの酸性条件下、有機溶媒中で処理することで除去できます.

置換: アミノ基は求核置換反応に関与し、新しい炭素-窒素結合を形成することができます。

酸化と還元: ヒドロキシル基は、使用する試薬に応じて、カルボニル基に酸化されたり、メチレン基に還元されたりします。

一般的な試薬と条件

脱保護: トリフルオロ酢酸、塩酸、またはシュウ酸クロリドをメタノール中で使用する.

置換: 塩基の存在下で、ハロゲン化アルキルまたはスルホネートを使用します。

酸化: クロム酸ピリジニウム (PCC) またはデス・マーチン・ペルヨージナンなどの酸化剤を使用します。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用します。

生成される主な生成物

脱保護: Boc基の除去により、遊離アミンが生成されます。

置換: 新しいアミン誘導体の生成。

酸化: ヒドロキシル基のカルボニル基への変換。

還元: ヒドロキシル基のメチレン基への変換。

化学反応の分析

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group acts as a protecting agent for the amine moiety. Deprotection typically occurs under acidic conditions to regenerate the free amine.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic cleavage | Room temperature, acidic pH | TFA in DCM | (R)-2-Aminobutan-1-ol methanesulfonic acid (deprotected amine) |

| HCl in dioxane | Protonated amine intermediate, followed by amine release |

Mechanism : The Boc group is removed via protonation and subsequent elimination of carbon dioxide, yielding the free amine.

Nucleophilic Substitution of the Methanesulfonate Ester

The methanesulfonate ester is a good leaving group, enabling substitution reactions with nucleophiles.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| SN2 substitution | Polar aprotic solvent | Nucleophiles (e.g., OH⁻, NH₂⁻) | Substituted alcohol derivatives (e.g., ethyl alcohol analogs) |

| Basic conditions | Thiolate ions | Thioether derivatives | |

| Amine nucleophiles | Aminol derivatives |

Mechanism : The methanesulfonate group departs as a leaving group, forming a planar intermediate that reacts with the nucleophile.

Hydrolysis of the Methanesulfonic Acid Ester

While typically stable, harsh conditions may lead to hydrolysis of the ester.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Hydrolysis | High pH, elevated temperature | Aqueous NaOH | Sulfonic acid (methanesulfonic acid) and alcohol (2-aminobutan-1-ol) |

Elimination Reactions

Under strongly basic conditions, elimination may occur, forming alkenes.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| E2 elimination | Strong base (e.g., NaO⁻t-Bu) | Polar aprotic solvent | Alkenes (e.g., butene derivatives) |

Structural Insights from SMILES Notation

The SMILES notation (CC(C)(C)OC(=O)NCCOS(=O)(=O)C) highlights the tert-butoxycarbonyl group (Boc) and methanesulfonate ester, which drive the compound’s reactivity .

Key Observations

科学的研究の応用

Peptide Synthesis

N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid serves as a protecting group in the synthesis of peptides. The Boc group is widely used due to its stability during peptide coupling reactions and ease of removal under mild acidic conditions. This compound allows for the selective protection of amino groups, facilitating the stepwise assembly of peptides.

Case Study : In a study involving the synthesis of various peptide derivatives, Boc-R-2-Aminobutan-1-ol was utilized to protect the amino group during the coupling process. The resulting peptides demonstrated high yields and purity, showcasing the effectiveness of this protecting group in solid-phase peptide synthesis (SPPS) .

Drug Development

The compound has potential applications in drug design, particularly in developing non-peptide therapeutics. Its structure allows for modifications that can enhance biological activity and selectivity.

Case Study : Research has indicated that derivatives of N-tert-butoxycarbonyl amino acids can act as selective antagonists for various receptors, including fibrinogen receptors. These compounds have shown promise in treating conditions related to thrombosis and inflammation .

Bioconjugation Techniques

This compound is also employed in bioconjugation strategies, where it serves as a building block for creating conjugates with proteins or other biomolecules. This application is critical in developing targeted drug delivery systems.

Case Study : A study demonstrated the utility of Boc-R-2-Aminobutan-1-ol in synthesizing ubiquitinated peptides for studying protein interactions within cellular pathways. The incorporation of this compound allowed for efficient modification without compromising the structural integrity of the peptides .

作用機序

類似の化合物との比較

類似の化合物

N-tert-ブトキシカルボニル ®-2-アミノブタン-1-オール: メタンスルホン酸成分がありません。

N-tert-ブトキシカルボニル ®-2-アミノブタン-1-オール 塩酸: メタンスルホン酸の代わりに塩酸を含んでいます。

N-tert-ブトキシカルボニル ®-2-アミノブタン-1-オール 酢酸: メタンスルホン酸の代わりに酢酸を含んでいます。

独自性

N-tert-ブトキシカルボニル ®-2-アミノブタン-1-オール メタンスルホン酸は、メタンスルホン酸の存在により、その溶解性、反応性、および全体的な化学挙動に影響を与えるため、独特です。 これは、特定の合成および工業用途において価値のある化合物となっています.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s uniqueness lies in its combination of Boc, amino alcohol, and MSA groups. Below is a comparative analysis with analogous compounds:

Key Observations:

Methanesulfonic Acid Derivatives :

- While MSA itself (CH₃SO₃H) is a simple sulfonic acid used as a catalyst or studied in atmospheric chemistry , the target compound incorporates MSA as a substituent, enhancing solubility and reactivity in organic media.

- MSA derivatives are less common in chiral intermediates, making this compound distinct.

Boc-Protected Analogs: Boc-protected amino alcohols (e.g., Boc-serinol) lack sulfonic acid groups, limiting their utility in reactions requiring acidic or hydrophilic environments. The addition of MSA in the target compound broadens its applicability in polar solvents or ionic interactions.

Sulfonamide vs. Sulfonic Acid :

Physicochemical Properties

Limited direct data exists for the target compound, but inferences can be made:

- Solubility: The MSA group likely increases water solubility compared to non-sulfonated Boc-amino alcohols.

- Stability : Boc groups are base-labile, while MSA may enhance stability under acidic conditions.

- Chirality: The (R)-configuration of the amino alcohol distinguishes it from racemic or (S)-enantiomers, critical for stereoselective synthesis.

生物活性

N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid, with the CAS number 474645-98-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 267.34 g/mol. The compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of amino acid derivatives and peptidomimetics.

| Property | Value |

|---|---|

| CAS Number | 474645-98-2 |

| Molecular Formula | C10H21NO5S |

| Molecular Weight | 267.34 g/mol |

| Canonical SMILES | CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C |

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological interactions, particularly in the context of drug development. The methanesulfonic acid moiety contributes to solubility and stability, which are critical for pharmacological efficacy.

Case Studies and Research Findings

- Antitumor Activity : In studies involving substituted amino acids, it was found that derivatives of N-tert-butoxycarbonyl amino acids exhibited enhanced cytotoxicity against various cancer cell lines. For example, a related compound demonstrated increased efficacy against HCT-116 colon cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Synthesis and Applications : Research has demonstrated that this compound can be utilized in synthesizing unnatural amino acids, which are crucial for developing new therapeutic agents. These amino acids have shown promise in enhancing the selectivity and potency of drugs targeting specific biological pathways .

- Pharmacokinetics and Toxicology : Preliminary toxicological assessments indicate that compounds similar to this compound have favorable absorption profiles with minimal accumulation in tissues after administration. Studies on structural isomers suggest that they are rapidly excreted without significant metabolic transformation, indicating a low risk for systemic toxicity .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on related compounds:

Q & A

Basic: What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) group to (R)-2-aminobutan-1-ol?

Answer:

The Boc protection of (R)-2-aminobutan-1-ol typically involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF). Methanesulfonic acid (MSA) can act as a catalyst or solvent in such reactions. For example, MSA has been used in ionic liquid-mediated syntheses to achieve yields up to 80% by stabilizing intermediates and enhancing reaction kinetics . Critical parameters include maintaining anhydrous conditions and controlling temperature (20–25°C) to avoid premature deprotection. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) or crystallization ensures high enantiomeric purity (>97%) .

Basic: What analytical methods are recommended for characterizing the stereochemical integrity of this compound?

Answer:

- Chiral HPLC : Use a C18 column with a mobile phase of 10 mM methanesulfonic acid in water:methanol (70:30). Monitor at 210 nm to resolve enantiomers, referencing retention times of (R)- and (S)-standards .

- NMR Spectroscopy : Analyze the H and C spectra for diagnostic Boc-group signals (e.g., tert-butyl protons at δ 1.4 ppm and carbonyl carbons at δ 155 ppm). NOESY can confirm the (R)-configuration by spatial proximity of the hydroxyl and amino groups .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values for (R)-2-aminobutan-1-ol derivatives (e.g., [α] = +12.5° in methanol) .

Basic: How should this compound be stored to prevent degradation?

Answer:

Store under inert atmosphere (argon or nitrogen) at room temperature, protected from light. The Boc group is sensitive to acidic hydrolysis, so avoid exposure to moisture or protic solvents. Stability studies indicate decomposition <2% over 12 months under these conditions . For long-term storage, lyophilization in amber vials with desiccants (e.g., silica gel) is recommended.

Advanced: How does methanesulfonic acid influence the compound’s reactivity in catalytic vs. stoichiometric roles?

Answer:

MSA exhibits dual functionality:

- Catalytic : In esterification, MSA (5–10 mol%) enhances nucleophilicity via protonation of carbonyl groups, achieving >90% conversion in <6 hours .

- Solvent : As a polar aprotic solvent, MSA stabilizes carbocation intermediates in alkylation reactions (e.g., α-methylnaphthalene alkylation), enabling regioselectivity >95% .

Contradictions arise in acidic environments: MSA can accelerate Boc-group hydrolysis (k = 0.12 h at pH 2), necessitating pH monitoring during reactions .

Advanced: What computational methods are used to study its role in atmospheric particle nucleation?

Answer:

- Quantum Chemistry (DFT) : Calculate binding energies (ΔG) of MSA-amine clusters (e.g., MSA + methylamine: ΔG = −35 kcal/mol). Basis sets like M06-2X/6-311++G(3df,3pd) predict cluster stability and growth pathways .

- Molecular Dynamics (MD) : Simulate interfacial interactions at air-water boundaries, showing MSA facilitates ion-pair formation (e.g., NH₃-MSA adducts) critical for nucleation .

- Experimental Validation : Couple with mass spectrometry (CIMS) to detect sub-20 nm particles, correlating computational predictions with size-resolved chemical composition data .

Advanced: How can researchers resolve contradictions in reported toxicity data for methanesulfonic acid?

Answer:

- Dose-Response Analysis : Reconcile LD₅₀ discrepancies (e.g., rat oral LD₅₀ = 200 mg/kg vs. guinea pig dermal LD₅₀ >2000 mg/kg) by normalizing to body surface area (BSA) and testing under standardized OECD guidelines .

- Mechanistic Studies : Use in vitro assays (e.g., Ames test) to assess mutagenicity and compare with in vivo data. MSA’s low bioaccumulation potential (log P = −1.2) suggests acute, not chronic, toxicity dominates .

Advanced: What methodologies quantify MSA migration in environmental matrices like polar ice?

Answer:

- Ion Chromatography (IC) : Employ a Dionex ICS-1100 system with 20 mM MSA eluent and CS-12A columns. Calibrate using NIST-traceable standards (detection limit = 0.1 ppb) .

- Ice Core Analysis : Combine laser ablation sampling with PCA to differentiate MSA sources (marine biogenic vs. anthropogenic) based on co-migrating ions (Na⁺, Cl⁻) .

Advanced: How does stereochemistry impact the compound’s application in asymmetric synthesis?

Answer:

The (R)-configuration directs nucleophilic attack in chiral inductions. For example, in Pd-catalyzed cross-couplings, the hydroxyl group chelates metal centers, achieving enantiomeric excess (ee) >85%. Contrast with racemic mixtures, which show <10% ee under identical conditions . Kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) further optimizes ee to >99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。